(S)-Tetrahydrofuran-2-carboxylic acid methyl ester
Overview
Description
Esters are derived from carboxylic acids. In an ester, the hydrogen in the carboxylic acid is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .
Synthesis Analysis
Esters are usually prepared from carboxylic acids and alcohols . This process is known as esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides react with alcohols to yield an ester .
Molecular Structure Analysis
The molecular structure of esters involves an oxygen atom connected to a carbon atom, which is also double-bonded to another oxygen atom . This forms a carbonyl group adjacent to an ether group.
Chemical Reactions Analysis
Esters undergo various reactions. They can be hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol . This process is known as saponification. Esters can also react with diazomethane to produce methyl esters .
Physical And Chemical Properties Analysis
Esters have various physical and chemical properties. They are often pleasant-smelling liquids that are responsible for the fragrant odors of fruits and flowers . The physical differences observed between a fat (like butter) and an oil (like sunflower oil) are due to differences in melting points of the mixture of esters they contain .
Scientific Research Applications
Synthesis of Sugar Esters
This compound plays a significant role in the synthesis of sugar esters (SEs), which have become the focus of researchers due to their biocompatibility and extensive industrial applications as surfactants . The acyl donors commonly used in these syntheses are free fatty acids (FFAs) or fatty acid methyl esters (FAMEs) .
Green Synthetic Chemistry
The trend towards green synthetic chemistry provides new methods and opportunities for the development of SEs. The use of chemo-enzymatic systems on catalytic surfaces has proved to be suitable in solving biocompatibility and stability problems and correspondingly increasing the yield of esters formed .
Biodiesel Production
In the field of renewable energy, this compound is used in the transesterification process for sustainable biodiesel production . It provides an in-depth analysis of various catalysts, including homogeneous, heterogeneous, enzyme-based, and nanomaterial catalysts, exploring their distinct characteristics and behavior during transesterification .
Enhanced Oil Recovery (EOR)
The compound exhibits salinity and hardness tolerance, excellent dispersing ability, favorable emulsion stability, and thermal stability, enhancing their applicability in EOR processes .
Analytical Chemistry
In analytical chemistry, multiple transitions were optimized which can be used for the determination of FAMEs with GC–MS/MS operating in MRM mode .
Component of Soy and Rapeseed Oil Methyl Ester Fuels
It also exists as a major component of soy and rapeseed oil methyl ester fuels, which can also serve as a main source of biodiesel production .
Mechanism of Action
Target of Action
Esters, in general, are known to undergo hydrolysis, a reaction that breaks the ester bond to form a carboxylic acid and an alcohol . This reaction can be catalyzed by both acids and bases .
Mode of Action
The mode of action of (S)-Tetrahydrofuran-2-carboxylic acid methyl ester likely involves its hydrolysis. In acid-catalyzed hydrolysis, the ester is protonated, promoting the nucleophilic attack of water . In base-catalyzed hydrolysis, the carboxylic acid formed during the reaction is deprotonated by the alkoxide or the hydroxide ions, making the overall reaction irreversible .
Biochemical Pathways
For instance, the hydrolysis of esters is a key step in the metabolism of fats and oils in the body .
Pharmacokinetics
Esters are generally known to be well absorbed and distributed in the body, and they are typically metabolized via hydrolysis .
Result of Action
The hydrolysis of esters can lead to the production of carboxylic acids and alcohols, which can have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (S)-Tetrahydrofuran-2-carboxylic acid methyl ester. For instance, the rate of ester hydrolysis can be influenced by factors such as temperature, pH, and the presence of catalysts .
Safety and Hazards
Future Directions
The use of esters, specifically fatty acid methyl esters, is gaining interest in green and sustainable production of various chemicals . They are being explored for their potential in producing a wide range of useful chemicals through various reactions including oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation .
properties
IUPAC Name |
methyl (2S)-oxolane-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-6(7)5-3-2-4-9-5/h5H,2-4H2,1H3/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHZGHPQQTXOKV-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Tetrahydrofuran-2-carboxylic acid methyl ester | |
CAS RN |
87324-01-4 | |
Record name | Methyl tetrahydro-2-furancarboxylate, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087324014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL TETRAHYDRO-2-FURANCARBOXYLATE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQP8Q54YKX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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